1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
CAS No.: 846057-27-0
Cat. No.: VC21103529
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one - 846057-27-0](/images/no_structure.jpg)
Specification
CAS No. | 846057-27-0 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | 1-[4-(hydroxymethyl)piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 |
Standard InChI Key | NBVJYNNOTNTJRX-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CO |
Canonical SMILES | CC(=O)N1CCC(CC1)CO |
Introduction
Chemical Identity and Structure
Basic Information
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is an organic compound with a well-defined structure consisting of a piperidine ring with two key functional groups: a hydroxymethyl group at the 4-position and an acetyl group attached to the nitrogen atom. This arrangement contributes to its versatility in chemical reactions and applications in pharmaceutical research. The compound's structure creates opportunities for further functionalization through both the hydroxyl group and the carbonyl moiety, making it an attractive building block for more complex molecules .
Physical and Chemical Properties
The compound exhibits characteristic properties that define its behavior in various chemical environments. As demonstrated in the table below, the molecule has a moderate molecular weight and a specific molecular formula that contributes to its reactivity profile:
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.213 g/mol |
Physical State | Not specified in sources |
Storage Condition | Room temperature |
Product Family | Protein Degrader Building Blocks |
CAS Number | 846057-27-0 |
The compound's hydroxymethyl group provides a reactive site for various transformations, while the amide functionality offers stability and potential for further derivatization. These characteristics make it particularly valuable in targeted synthesis applications .
Nomenclature and Identification
IUPAC Naming and Synonyms
The compound is formally identified through specific naming conventions that allow for precise identification in chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[4-(hydroxymethyl)piperidin-1-yl]ethanone, which systematically describes its structure .
Several synonyms exist for this compound, enhancing its searchability across chemical databases:
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1-(4-(hydroxymethyl)piperidin-1-yl)ethanone
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1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
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1-(4-Hydroxymethyl-piperidin-1-yl)-ethanone
Chemical Identifiers
For precise identification in chemical databases and literature, the compound is associated with several standardized identifiers:
Identifier Type | Value |
---|---|
CAS Number | 846057-27-0 |
PubChem CID | 18934923 |
InChI | InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 |
InChIKey | NBVJYNNOTNTJRX-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CO |
These identifiers facilitate accurate referencing in scientific literature and database searches, ensuring that researchers can unambiguously identify the compound in their work .
Applications and Research Significance
Protein Degradation Research
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one holds significant importance in the field of protein degrader research. It is specifically classified as a protein degrader building block, indicating its utility in the development of compounds designed to target protein degradation pathways. This application is particularly relevant in modern drug discovery efforts focused on proteolysis-targeting chimeras (PROTACs) and molecular glue degraders .
The hydroxymethyl functionality provides an anchor point for linking to other molecular components, while the piperidine ring with the acetyl group offers structural rigidity and specific binding properties. These characteristics make the compound valuable for researchers developing targeted protein degradation strategies .
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis pathways. Its bifunctional nature, featuring both a hydroxyl group and an amide functionality, allows for selective modifications at different sites. This makes it valuable in the construction of more complex molecular architectures, particularly those requiring specific spatial arrangements of functional groups .
Chemists can leverage the hydroxymethyl group for various transformations including oxidation, esterification, or conversion to other functional groups, while maintaining the stability of the amide bond. This selective reactivity pattern enhances its utility in multi-step synthetic sequences .
Structural Characterization
Structural Representations
The compound features a six-membered piperidine ring with nitrogen at position 1, a hydroxymethyl group at position 4, and an acetyl group attached to the nitrogen. This three-dimensional arrangement contributes to its specific reactivity patterns and applications in synthetic chemistry. The piperidine ring typically adopts a chair conformation, with the hydroxymethyl group preferentially in the equatorial position to minimize steric interactions .
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds share structural similarities with 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one, differing in specific substituents or functional groups. Understanding these relationships provides context for the compound's unique properties and applications:
Compound | Structural Difference | Molecular Formula | Molecular Weight |
---|---|---|---|
1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one | Contains additional pyridin-3-yl group | C₁₃H₁₈N₂O₂ | 234.29 g/mol |
2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one | Has chloromethyl instead of methyl group and hydroxymethyl at position 3 | C₈H₁₄ClNO₂ | 191.65 g/mol |
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one | Contains additional cyclohexyl group | C₁₄H₂₅NO₂ | 239.35 g/mol |
These structural variations result in distinct chemical behaviors and applications. For instance, the addition of a pyridinyl group in the first analogue introduces potential for additional hydrogen bonding and metal coordination, while the chloro-substituted variant offers enhanced reactivity for nucleophilic substitution reactions .
Functional Comparison
The functional differences between 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one and its analogues influence their respective applications and reactivity patterns. For example, the pyridinyl-containing analogue may demonstrate enhanced potential for coordination with biological targets due to the additional nitrogen atom, while the chloro-substituted variant offers a reactive site for displacement reactions with nucleophiles .
The cyclohexyl-containing analogue, with its bulky hydrophobic group, likely exhibits different solubility characteristics and potential for hydrophobic interactions with biological systems. These structural modifications illustrate how small changes can significantly impact a compound's chemical behavior and utility in different applications.
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